An In-depth Technical Guide to 3-Ethoxy-4-methoxybenzaldehyde: A Key Synthetic Precursor in Modern Drug Development
An In-depth Technical Guide to 3-Ethoxy-4-methoxybenzaldehyde: A Key Synthetic Precursor in Modern Drug Development
A Note on the Subject Matter: Initial research on the requested topic, "3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde," did not yield sufficient public-domain data to construct a comprehensive technical guide. This suggests the compound is either novel, highly specialized, or not extensively documented in scientific literature. In the spirit of providing a valuable and technically robust resource, this guide has been developed for a structurally related and well-documented compound: 3-Ethoxy-4-methoxybenzaldehyde . This molecule shares a core benzaldehyde structure with alkoxy substitutions and serves as a critical intermediate in pharmaceutical manufacturing, making it a highly relevant subject for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 3-Ethoxy-4-methoxybenzaldehyde
3-Ethoxy-4-methoxybenzaldehyde (also known as O-Ethylisovanillin) is a substituted aromatic aldehyde that has gained significant prominence not for its direct biological activity, but as a pivotal building block in the synthesis of high-value pharmaceutical agents.[1] Its utility stems from a stable, yet reactive, chemical architecture, featuring methoxy and ethoxy groups that influence its electronic properties and an aldehyde functional group that serves as a versatile handle for constructing more complex molecular frameworks.
While it finds applications in the flavor and fragrance industries, its most critical role in the current landscape is as a key starting material for the synthesis of Apremilast.[1][2] Apremilast is a leading oral medication for the treatment of psoriasis and psoriatic arthritis, targeting phosphodiesterase 4 (PDE4).[2][3][4] The efficiency and purity of the 3-Ethoxy-4-methoxybenzaldehyde synthesis directly impact the viability and cost-effectiveness of producing this important therapeutic agent. This guide provides a detailed examination of its fundamental properties, a robust synthesis protocol, and its strategic application in drug development.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is foundational to its application in a laboratory or industrial setting. The data for 3-Ethoxy-4-methoxybenzaldehyde is well-established.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1131-52-8 | [5][6] |
| Molecular Formula | C₁₀H₁₂O₃ | [5][6][7] |
| Molecular Weight | 180.20 g/mol | [5][6] |
| Appearance | White to tan powder or crystalline chunks | [1] |
| Melting Point | 51-53 °C | [1] |
| Boiling Point | 155 °C @ 10 mmHg | [1] |
| Solubility | Excellent in common organic solvents | [1] |
| XLogP3 | 1.7 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
Spectroscopic Data Synopsis
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound.
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¹H NMR: The proton NMR spectrum provides characteristic signals for the aldehyde proton (~9.8 ppm), the aromatic protons (6.9-7.5 ppm), the ethoxy quartet (~4.2 ppm) and triplet (~1.5 ppm), and the methoxy singlet (~3.9 ppm).[8]
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¹³C NMR: The carbon spectrum confirms the presence of the carbonyl carbon (~191 ppm), aromatic carbons (110-155 ppm), and the aliphatic carbons of the ethoxy and methoxy groups.[5]
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Mass Spectrometry (GC-MS): The electron ionization mass spectrum typically shows a prominent molecular ion peak at m/z 180. The major fragment ion is observed at m/z 151, corresponding to the loss of the ethyl group (-CH₂CH₃).[5][8]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹ and C-O stretching bands for the ether linkages.[9]
Synthesis Protocol: Ethylation of Isovanillin
The most common and efficient synthesis of 3-Ethoxy-4-methoxybenzaldehyde is achieved through the Williamson ether synthesis, starting from the readily available and inexpensive precursor, isovanillin (3-hydroxy-4-methoxybenzaldehyde).
Causality and Mechanistic Insight
The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. The phenolic hydroxyl group of isovanillin is weakly acidic. In the presence of a strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), this proton is abstracted to form a highly nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon atom of an ethylating agent, like bromoethane, displacing the bromide leaving group to form the desired ether product. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) is often employed in industrial preparations to facilitate the reaction between the aqueous-soluble phenoxide and the poorly water-soluble ethylating agent, dramatically increasing reaction rates and yields.[2]
Experimental Workflow Diagram
Caption: Figure 1: Synthesis Workflow of 3-Ethoxy-4-methoxybenzaldehyde
Step-by-Step Laboratory Protocol
This protocol is adapted from a high-yield procedure described in the patent literature.[2][10] It is designed for laboratory scale and emphasizes safety and efficiency.
-
Reactor Setup: In a 3 L three-neck round-bottom flask equipped with a mechanical stirrer and an addition funnel, dissolve sodium hydroxide (157 g) in deionized water (1500 mL). Allow the solution to cool to room temperature.
-
Charging Reactants: To the stirred basic solution, add isovanillin (500 g) and a phase-transfer catalyst such as tetrabutylammonium fluoride (120 g). Stir until the isovanillin is largely dissolved.
-
Ethylation: Charge bromoethane (537 g) to the addition funnel and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: Stir the resulting mixture vigorously at ambient temperature (25 °C) for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). As the reaction proceeds, the product will precipitate out of the solution as a white solid.
-
Isolation: After 4 hours, collect the solid product by suction filtration using a Buchner funnel.
-
Purification: Wash the filter cake thoroughly with deionized water (3 x 500 mL) to remove any remaining base, catalyst, and salts.
-
Drying: Dry the purified white solid in a vacuum oven at 40-50 °C to a constant weight. This procedure typically yields the product with >99% purity and in a yield of 94-96%.[2]
Application in Drug Development: The Apremilast Pathway
The primary driver for the large-scale production of 3-Ethoxy-4-methoxybenzaldehyde is its role as a key intermediate for Apremilast (Otezla®).[3][11] Apremilast is an orally active small molecule that inhibits PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[3][4] By increasing intracellular cAMP levels, Apremilast modulates the expression of various pro-inflammatory and anti-inflammatory cytokines, making it an effective treatment for inflammatory conditions like psoriasis.[2]
The synthesis of Apremilast from 3-Ethoxy-4-methoxybenzaldehyde is a multi-step process that highlights the utility of the aldehyde functional group for building molecular complexity.[12][13]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. biosynth.com [biosynth.com]
- 8. 3-Ethoxy-4-methoxybenzaldehyde(1131-52-8) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 11. CN104447445A - Preparation method for synthesizing apremilast intermediate - Google Patents [patents.google.com]
- 12. CN105330586B - A kind of preparation method of Apremilast - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
